
Nizatidine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nizatidine is synthesized through a multi-step process involving the reaction of 2-[(dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde with 2-mercaptoethylamine to form the intermediate, which is then reacted with 2-nitro-1,1-ethenediamine under specific conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Nizatidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in this compound can be reduced to an amine.
Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Uses
Nizatidine functions by competitively inhibiting histamine at the H2 receptors located on gastric parietal cells, leading to decreased gastric acid secretion. Its primary clinical applications include:
- Gastroesophageal Reflux Disease (GERD)
- Peptic Ulcer Disease
- Active Benign Gastric Ulcer
- Active Duodenal Ulcer
This compound is effective in both treatment and maintenance therapy after healing of active ulcers, with a bioavailability exceeding 70% .
Vaccine Adjuvant Potential
Recent studies have investigated this compound's role as a vaccine adjuvant. In a study involving H5N1 killed viral antigen, this compound was shown to enhance immune responses by:
- Activating dendritic cell maturation.
- Stimulating both Th1 and Th2 immune responses.
- Blocking IL-10 upregulation, which is often associated with immune suppression.
These findings suggest that this compound can significantly improve the efficacy of vaccines by enhancing antibody production and T cell-mediated immunity, making it a candidate for clinical trials as an adjuvant in vaccine development .
Novel Drug Delivery Systems
Floating Microparticles : A recent formulation study developed floating microparticles of this compound using low methoxyl pectin. This approach aims to prolong the drug's residence time in the stomach, enhancing its therapeutic effects for gastric ulcers. Key findings included:
- Particle Size : Mean diameter between 73-187 μm.
- Buoyancy : The microparticles demonstrated significant buoyancy, allowing for extended gastric retention.
- Release Kinetics : The release mechanism followed the Korsmeyer-Peppas model, indicating controlled release properties.
In vivo studies confirmed that these formulations could retain this compound in the stomach for up to 6 hours, suggesting improved efficacy for treating gastric conditions .
Safety and Efficacy Studies
Long-term studies have assessed this compound's safety profile compared to other H2 receptor antagonists. While generally well-tolerated, it is crucial to monitor for potential side effects and interactions, especially in populations with multiple comorbidities .
Case Study Summary Table
Wirkmechanismus
Nizatidine competes with histamine for binding at the H2 receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in the reduction of basal and nocturnal gastric acid secretions. By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production .
Vergleich Mit ähnlichen Verbindungen
Famotidine: A more potent histamine H2 receptor antagonist with a longer duration of action compared to nizatidine.
Uniqueness of this compound: this compound is unique due to its high bioavailability, low toxicity, and minimal side effects compared to other histamine H2 receptor antagonists. It is also considered equipotent with ranitidine but with a different chemical structure, making it a valuable alternative in clinical practice .
Biologische Aktivität
Nizatidine is a potent histamine H2-receptor antagonist primarily used in the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, therapeutic efficacy, and safety profile based on diverse research findings.
This compound functions as a competitive, reversible inhibitor of histamine at the H2 receptors located on gastric parietal cells. By blocking these receptors, this compound effectively reduces both basal and stimulated gastric acid secretion. This inhibition occurs during various stimuli, including food intake, caffeine, and other secretagogues like betazole and pentagastrin .
Key Mechanisms:
- Inhibition of Gastric Acid Secretion : this compound decreases nocturnal gastric acid secretion for up to 12 hours post-administration .
- No Antiandrogenic Effects : Unlike some other H2-receptor antagonists, this compound does not exhibit antiandrogenic properties or interfere with hepatic drug metabolism .
Pharmacokinetics
This compound demonstrates rapid absorption with a bioavailability exceeding 70%. Peak plasma concentrations occur within 0.5 to 3 hours after administration. The drug's elimination half-life ranges from 1 to 2 hours, indicating a low likelihood of accumulation in patients with normal renal function .
Parameter | Value |
---|---|
Bioavailability | >70% |
Peak Plasma Concentration | 700-3,600 µg/L (150-300 mg) |
Elimination Half-Life | 1-2 hours |
Plasma Clearance | 40-60 L/h |
Volume of Distribution | 0.8-1.5 L/kg |
Therapeutic Efficacy
Clinical studies have established this compound's effectiveness in treating active duodenal ulcers and GERD. In multicenter trials, doses of 300 mg at bedtime or 150 mg twice daily significantly outperformed placebo in healing duodenal ulcers. Moreover, this compound demonstrated comparable efficacy to standard doses of ranitidine and cimetidine in both duodenal and gastric ulcer healing .
Case Studies
- Duodenal Ulcer Healing : A study involving patients with active duodenal ulcers showed that this compound at a dosage of 300 mg nightly led to a significant increase in healing rates compared to placebo.
- GERD Management : In patients with GERD, this compound effectively reduced symptoms and improved quality of life measures when compared to other H2-receptor antagonists.
Safety Profile
This compound is generally well tolerated among patients. Clinical pharmacology studies indicate no significant adverse effects related to hormonal levels or antiandrogenic activity. However, some patients may experience mild gastrointestinal disturbances .
Common Side Effects:
- Gastrointestinal discomfort
- Headaches
- Dizziness
Eigenschaften
IUPAC Name |
1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXNSQHWDMGGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023376 | |
Record name | Nizatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water | |
Details | PDR; Physicians' Desk Reference 50th ed 1996. Montvale,NJ: Medical Economics Co p. 1427 (1996) | |
Record name | NIZATIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid | |
CAS No. |
76963-41-2 | |
Record name | Nizatidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76963-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nizatidine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nizatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nizatidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIZATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P41PML4GHR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NIZATIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
130-132 °C | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1052 | |
Record name | NIZATIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.